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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10818792

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (+)-SHIN1 and its successor compound,
SHINZ2, both potent dual inhibitors of serine hydroxymethyltransferase (SHMT) 1 and 2. This
document summarizes their performance, outlines key experimental protocols, and visualizes
relevant biological pathways and workflows to support further research and development in
cancer metabolism.

Introduction

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism,
catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-
methylenetetrahydrofolate. This reaction is a primary source of one-carbon units essential for
the biosynthesis of nucleotides and other macromolecules required for cell proliferation. The
mitochondrial isoform, SHMT?2, is frequently overexpressed in various cancers, making it a
compelling target for anticancer therapies.[1][2]

(+)-SHIN1 was developed as a potent, folate-competitive, cell-permeable dual inhibitor of
human SHMT1 and SHMT2.[3][4] While demonstrating significant in vitro efficacy, its utility in
vivo was hampered by poor pharmacokinetic properties, including rapid clearance.[4] To
address this limitation, SHIN2 was synthesized as a successor compound with an improved
pharmacokinetic profile, enabling in vivo studies and demonstrating therapeutic potential,
particularly in T-cell acute lymphoblastic leukemia (T-ALL).
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Data Presentation

The following tables summarize the quantitative data for (+)-SHIN1 and SHIN2, comparing their

in vitro efficacy.

Table 1: In Vitro Enzymatic Inhibition

Compound Target IC50 (nM)
(+)-SHIN1 SHMT1 5

SHMT2 13

SHIN2 SHMT1 Not explicitly found
SHMT2 Not explicitly found

Table 2: Cell Proliferation Inhibition

Compound Cell Line IC50
(+)-SHIN1 HCT-116 870 nM
SHMT2 knockout HCT-116 ~10 nM

DLBCL cell lines ~5 uM

(+)-SHIN2 HCT-116 300 nM
Molt4 (T-ALL) 89 nM

Table 3: In Vivo Performance
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Compound

Key Feature

Finding

(+)-SHIN1

Pharmacokinetics

Unstable in liver microsome
assays with a poor in vivo half-
life, precluding use in animal

models.

(+)-SHIN2

Pharmacokinetics

Improved pharmacokinetic
properties suitable for in vivo

studies.

In Vivo Efficacy

Demonstrates therapeutic
activity in mouse primary T-
ALL and synergizes with

methotrexate.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro SHMT Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of

compounds against purified human SHMT1 and SHMT2.

Materials:

e Purified recombinant human SHMT1 and SHMT?2

e L-serine

o Tetrahydrofolate (THF)

e NADP+

e 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

e Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCI, 1 mM DTT)
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e Test compounds ((+)-SHIN1, SHIN2) dissolved in DMSO
e 96-well microplate

e Spectrophotometer

Procedure:

e Prepare a reaction mixture containing assay buffer, MTHFD, NADP+, and THF in each well
of a 96-well plate.

e Add varying concentrations of the test compounds (e.g., from 0.1 nM to 10 uM) to the wells.
Include a DMSO-only control.

« Initiate the reaction by adding purified SHMT enzyme to each well.
o Start the reaction by adding L-serine.

o Immediately monitor the increase in absorbance at 340 nm (due to the production of
NADPH) at regular intervals for a set period (e.g., 15-30 minutes) using a
spectrophotometer.

» Calculate the initial reaction rates from the linear portion of the absorbance curves.

o Determine the IC50 values by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of SHIN1 and SHINZ2 on the proliferation of
cancer cell lines.

Materials:
e Cancer cell line (e.g., HCT-116, Molt4)
o Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

e Test compounds ((+)-SHIN1, SHIN2) dissolved in DMSO
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)
o 96-well cell culture plates

o Multichannel pipette

» Plate reader

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and
allow them to adhere overnight.

e The next day, treat the cells with a serial dilution of the test compounds. Include a DMSO-
only control.

 Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2
incubator.

 After the incubation period, add 20 pL of MTT solution to each well and incubate for another
4 hours.

¢ Remove the medium and add 100 pL of solubilization buffer to each well to dissolve the
formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the DMSO control and determine the
IC50 values by plotting viability against the logarithm of the compound concentration.

Mandatory Visualization
Signaling Pathway: One-Carbon Metabolism

The following diagram illustrates the central role of SHMT in the one-carbon metabolism
pathway, the target of (+)-SHIN1 and SHIN2.
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Caption: Inhibition of SHMT1/2 by SHIN1/SHINZ2 blocks nucleotide synthesis.

Experimental Workflow: In Vitro SHMT Inhibition Assay

This diagram outlines the workflow for determining the 1C50 of SHMT inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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